1-(3-Chlorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine
Description
Properties
IUPAC Name |
(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[4-(2-methylpropyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O/c1-18(2)16-20-8-6-19(7-9-20)10-11-23(27)26-14-12-25(13-15-26)22-5-3-4-21(24)17-22/h3-11,17-18H,12-16H2,1-2H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIUKJDZZYWXQO-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be broken down into two key components: a piperazine ring and an acrylamide moiety. The presence of the chlorophenyl and isobutylphenyl groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
These results suggest that the compound may possess moderate antibacterial activity, warranting further investigation into its mechanism of action against these pathogens.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in neuropharmacology.
- AChE Inhibition : Compounds structurally related to piperazine have demonstrated IC50 values ranging from 0.5 µM to 10 µM against AChE, indicating strong inhibitory potential compared to standard drugs like Tacrine.
- BChE Inhibition : Similar studies have reported that certain piperazine derivatives exhibit competitive inhibition on BChE with varying efficacy.
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound likely interacts with the active sites of AChE and BChE, leading to reduced hydrolysis of acetylcholine, thereby enhancing cholinergic signaling.
- Antimicrobial Mechanism : The presence of the chlorophenyl group may enhance membrane permeability or disrupt bacterial cell wall synthesis.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A comparative study evaluated a series of piperazine derivatives against resistant bacterial strains, where one derivative exhibited a significant reduction in bacterial growth rates.
- Neuroprotective Effects : Another study focused on the neuroprotective effects of piperazine derivatives in models of Alzheimer's disease, noting reduced levels of neuroinflammation and improved cognitive function.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Chlorophenyl Groups : The 3-chlorophenyl moiety is a common feature in serotonin receptor ligands. For instance, mCPP (1-(3-chlorophenyl)piperazine) acts as a 5-HT1B/2C agonist, influencing anxiety and feeding behaviors . The addition of a 4-isobutylphenyl acryloyl group may alter receptor selectivity or potency due to steric and electronic effects .
- Acryloyl vs. Alkyl Chains : Acryloyl-substituted derivatives (e.g., trimethoxyphenyl variant) are associated with antiproliferative activity, likely due to conjugation and planar structure enabling DNA intercalation . In contrast, alkyl chains (e.g., 3-chloropropyl in 3-CPCPP) serve as intermediates for further functionalization .
- Similar bulky groups in benzylpiperazine derivatives (e.g., 3-TFMPP) show variable receptor affinities .
Key Research Findings
- Antibacterial Activity : Arylpiperazines with cinnamyl substituents (e.g., (2E)-1-[3-(2-chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine) exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting the role of electron-withdrawing groups .
- Serotonergic Effects : mCPP’s antagonism of 5-HT2A receptors contrasts with the agonist activity of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), underscoring substituent-driven receptor specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
